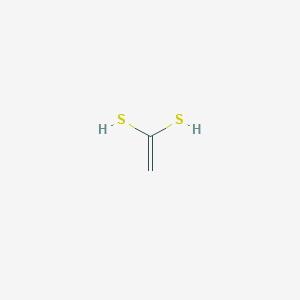
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile: is a complex organic compound characterized by the presence of dodecyldisulfanyl groups attached to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazole ring followed by the introduction of dodecyldisulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with molecular targets through its disulfide and thiazole groups. These interactions can modulate various biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
- 3,5-Bis(4’-Carboxy-Phenyl)-1,2,4-Triazole
Uniqueness
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile is unique due to its specific combination of disulfide and thiazole groups, which confer distinct chemical and biological properties. This makes it stand out compared to other similar compounds, which may lack one or more of these features.
Propriétés
Numéro CAS |
57142-45-7 |
|---|---|
Formule moléculaire |
C28H50N2S5 |
Poids moléculaire |
575.0 g/mol |
Nom IUPAC |
3,5-bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C28H50N2S5/c1-3-5-7-9-11-13-15-17-19-21-23-31-34-27-26(25-29)28(33-30-27)35-32-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clé InChI |
QZHDOLCSLGQJKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSSC1=C(C(=NS1)SSCCCCCCCCCCCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


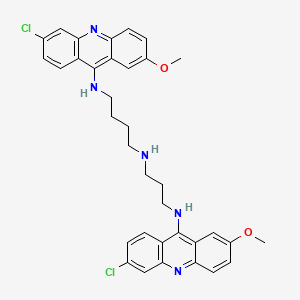
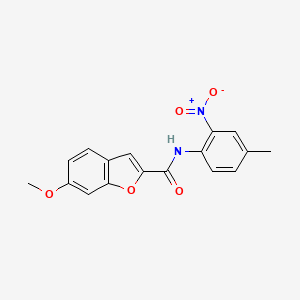
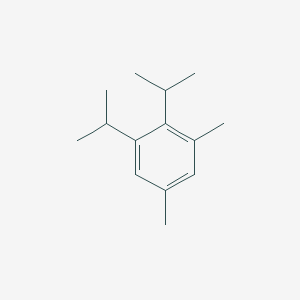
![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)
![[(Butan-2-yl)oxy]acetyl chloride](/img/structure/B14625392.png)
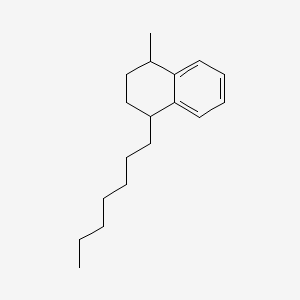
![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)

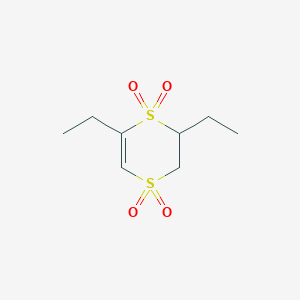
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)

![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)

